molecular formula C11H19N3 B13301765 3-Cyclobutyl-4-(2-methylpropyl)-1H-pyrazol-5-amine

3-Cyclobutyl-4-(2-methylpropyl)-1H-pyrazol-5-amine

Cat. No.: B13301765
M. Wt: 193.29 g/mol
InChI Key: SCDLEHPURNFCHK-UHFFFAOYSA-N
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Description

3-Cyclobutyl-4-(2-methylpropyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutyl-4-(2-methylpropyl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with cyclobutyl and 2-methylpropyl groups.

    Cyclization: The intermediate formed from the initial reaction undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutyl-4-(2-methylpropyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce hydrazine derivatives.

Scientific Research Applications

3-Cyclobutyl-4-(2-methylpropyl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the treatment of inflammatory diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Cyclobutyl-4-(2-methylpropyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclobutyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione: This compound has a similar structure but contains a triazole ring instead of a pyrazole ring.

    3-Cyclobutyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione: Another similar compound with a different heterocyclic ring.

Uniqueness

The uniqueness of 3-Cyclobutyl-4-(2-methylpropyl)-1H-pyrazol-5-amine lies in its specific substitution pattern and the presence of both cyclobutyl and 2-methylpropyl groups. This unique structure may confer specific biological activities and chemical reactivity that are not observed in similar compounds.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

5-cyclobutyl-4-(2-methylpropyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C11H19N3/c1-7(2)6-9-10(8-4-3-5-8)13-14-11(9)12/h7-8H,3-6H2,1-2H3,(H3,12,13,14)

InChI Key

SCDLEHPURNFCHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(NN=C1N)C2CCC2

Origin of Product

United States

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